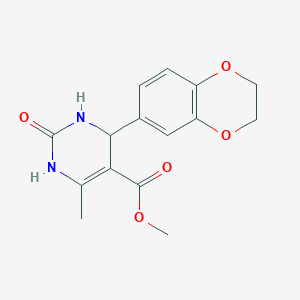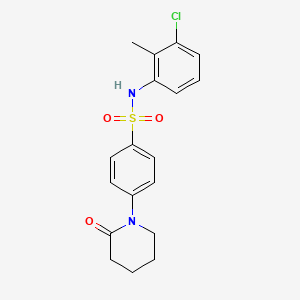
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide, also known as TBNPB, is a chemical compound that has been widely studied for its various applications in scientific research. It is a selective agonist of the retinoic acid receptor-related orphan receptor alpha (RORα) and has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and metabolic disorders. In
Applications De Recherche Scientifique
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells, which may be beneficial for the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes, indicating its potential as an anti-diabetic agent.
Mécanisme D'action
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide is a selective agonist of the RORα receptor, which belongs to the nuclear receptor superfamily. RORα is a transcription factor that plays a key role in regulating the expression of genes involved in various physiological processes, including metabolism, inflammation, and immunity. This compound binds to the ligand-binding domain of RORα and induces a conformational change that allows it to recruit coactivators and activate gene transcription. The downstream effects of RORα activation by this compound are complex and multifaceted, but they ultimately lead to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue context. This compound has been shown to modulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. It has also been found to regulate the differentiation and function of immune cells, including T cells, B cells, and dendritic cells. In addition, this compound has been shown to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide for lab experiments is its selectivity for RORα, which allows for the specific modulation of RORα-dependent pathways without affecting other nuclear receptors. This compound is also relatively stable and easy to handle, making it a convenient tool for in vitro and in vivo studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of this compound on RORα may be context-dependent and may vary depending on the specific cell type and tissue context.
Orientations Futures
There are several future directions for research on 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide. One area of interest is the development of more potent and selective RORα agonists that have improved pharmacokinetic properties and therapeutic potential. Another area of interest is the elucidation of the downstream signaling pathways and molecular mechanisms that mediate the effects of this compound on various physiological processes. Finally, the application of this compound in animal models of various diseases, including cancer, autoimmune disorders, and metabolic disorders, may provide valuable insights into its therapeutic potential and limitations.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide involves the reaction of 2,5-dichloro-4-nitrobenzoic acid with tert-butylamine and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.
Propriétés
IUPAC Name |
4-tert-butyl-N-(2,5-dichloro-4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-17(2,3)11-6-4-10(5-7-11)16(22)20-14-8-13(19)15(21(23)24)9-12(14)18/h4-9H,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXERKLODYWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (2-{[3-(phenylthio)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5125329.png)
![1-(4-isopropyl-3-methylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5125335.png)


![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5125367.png)
![2,2'-[methylenebis(2-chloro-4,1-phenylene)]bis(1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B5125372.png)
![ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5125378.png)
![methyl 2-chloro-5-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)benzoate](/img/structure/B5125399.png)
![4-bromo-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125400.png)
![2-{5-[4-(benzyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5125417.png)

![N-cyclopropyl-1'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,4'-bipiperidine-4-carboxamide](/img/structure/B5125420.png)
![4-[2-(mesityloxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5125421.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)